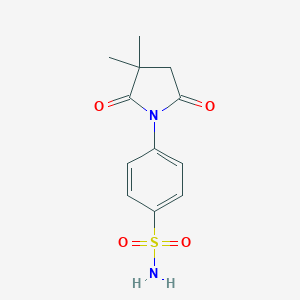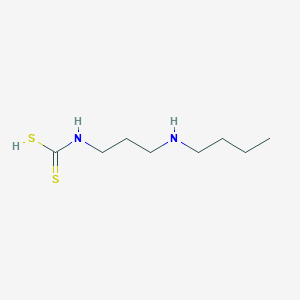
4-ブロモ-1-メチル-1H-ピラゾール
概要
説明
4-Bromo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and one bromine atom. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility. It is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethyl acetate, dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide .
科学的研究の応用
4-Bromo-1-methyl-1H-pyrazole has several applications in scientific research:
作用機序
Target of Action
4-Bromo-1-methyl-1H-pyrazole is a chemical compound that has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function. This interaction results in the inhibition of oxidative phosphorylation and ATP exchange reactions, which are crucial for energy production in cells .
Result of Action
This can potentially affect cell growth and proliferation . Additionally, its ability to act as an inhibitor of liver alcohol dehydrogenase can influence the metabolism of alcohol in the body .
生化学分析
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-bromo-1-methyl-1H-pyrazole and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds . Additionally, 4-bromo-1-methyl-1H-pyrazole can bind to certain proteins, altering their conformation and function.
Cellular Effects
4-Bromo-1-methyl-1H-pyrazole has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-bromo-1-methyl-1H-pyrazole can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 4-bromo-1-methyl-1H-pyrazole can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-bromo-1-methyl-1H-pyrazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 4-bromo-1-methyl-1H-pyrazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-methyl-1H-pyrazole can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-bromo-1-methyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 4-bromo-1-methyl-1H-pyrazole can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-bromo-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-bromo-1-methyl-1H-pyrazole can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .
Metabolic Pathways
4-Bromo-1-methyl-1H-pyrazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can influence its overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 4-bromo-1-methyl-1H-pyrazole within cells and tissues are crucial for its activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. These interactions can affect the localization and accumulation of 4-bromo-1-methyl-1H-pyrazole within different cellular compartments and tissues. The compound’s transport and distribution can influence its overall efficacy and toxicity .
Subcellular Localization
4-Bromo-1-methyl-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-bromo-1-methyl-1H-pyrazole can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-bromo-1-methyl-1H-pyrazole is essential for its overall activity and effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-1-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the bromination of 1-methylpyrazole. The reaction typically uses bromine or N-bromosuccinimide as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve good yields .
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 4-bromo-3-methyl-1-phenyl-1H-pyrazole with hydrazine hydrate under reflux conditions can yield 4-bromo-1-methyl-1H-pyrazole .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1-methyl-1H-pyrazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions
4-Bromo-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 4-bromo-1-methyl-1H-pyrazole can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction Reactions: Although less common, 4-bromo-1-methyl-1H-pyrazole can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents such as dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Coupling Reactions: Products include aryl- or vinyl-substituted pyrazoles.
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: Similar in structure but lacks the methyl group at the 1-position.
1-Methyl-4-chloropyrazole: Similar but has a chlorine atom instead of bromine.
4-Bromo-3-methyl-1-phenyl-1H-pyrazole: Similar but has a phenyl group at the 1-position.
Uniqueness
4-Bromo-1-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group can influence the compound’s steric and electronic properties .
特性
IUPAC Name |
4-bromo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSDKIJPVSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166351 | |
| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-02-8 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15803-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B95759.png)
